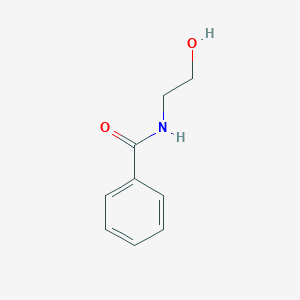
N-(2-Hydroxyethyl)benzamide
Cat. No. B097195
Key on ui cas rn:
18838-10-3
M. Wt: 165.19 g/mol
InChI Key: ZKSYUNLBFSOENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04673748
Procedure details


N-(2-Hydroxyethyl)benzamide (200 parts by weight) and stannous octoate (1 part by weight) were charged to the standard reaction vessel as one lot. The mixture was heated to 230° C. at 250 mm Hg (33 kPa) and maintained at these conditions for 4 hours by when water had ceased to distil over. The residues were distilled under vacuum to give 2-phenyl-2-oxazoline (yield 58%), b.p. 115° C./1 mm Hg (0.13 kPa).



Name
Yield
58%
Identifiers


|
REACTION_CXSMILES
|
O[CH2:2][CH2:3][NH:4][C:5](=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.CCCCC(C([O-])=O)CC.CCCCC(C([O-])=O)CC.[Sn+2]>O>[C:6]1([C:5]2[O:12][CH2:2][CH2:3][N:4]=2)[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCCNC(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
230 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to distil over
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residues were distilled under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C=1OCCN1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 58% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
